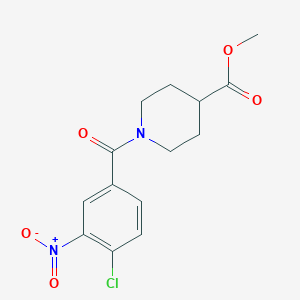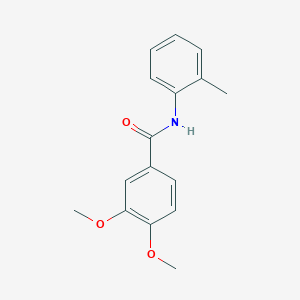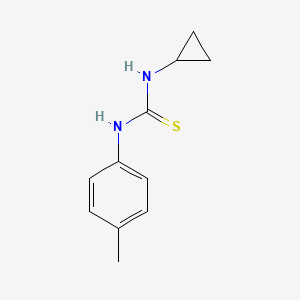
N-cyclopropyl-N'-(4-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N'-(4-methylphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPTU, and it is a white crystalline powder that is soluble in organic solvents like methanol, ethanol, and chloroform. CPTU is a thiourea derivative that has a cyclopropyl group and a methylphenyl group attached to the nitrogen atom.
Wirkmechanismus
The mechanism of action of CPTU is not fully understood, but it is believed to involve the regulation of various plant hormones like auxins, cytokinins, and gibberellins. CPTU is also known to activate various stress-responsive genes in plants, which enhances their resistance to environmental stressors.
Biochemical and Physiological Effects:
CPTU has been shown to have various biochemical and physiological effects on plants. It increases the chlorophyll content of leaves, which enhances the photosynthetic activity of plants. CPTU also increases the activity of antioxidant enzymes like superoxide dismutase and catalase, which protects plants from oxidative stress. Additionally, CPTU enhances the uptake of nutrients like nitrogen, phosphorus, and potassium by plants.
Vorteile Und Einschränkungen Für Laborexperimente
CPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, CPTU has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It is also relatively expensive compared to other plant growth regulators.
Zukünftige Richtungen
There are several future directions for the study of CPTU. One potential direction is to investigate the molecular mechanism of CPTU action in plants. This could involve the identification and characterization of the target proteins that are regulated by CPTU. Another future direction is to explore the potential applications of CPTU in other fields like medicine and biotechnology. CPTU has been shown to have some anti-cancer properties, and it could be developed as a potential anti-cancer drug. Additionally, CPTU could be used as a biocatalyst in various synthetic reactions due to its thiourea functional group.
Synthesemethoden
The synthesis of CPTU involves the reaction of cyclopropyl isocyanate with 4-methylphenylthiocyanate in the presence of a base like sodium hydroxide. The reaction takes place at room temperature, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
CPTU has been extensively studied for its potential applications in various fields. One of the significant applications of CPTU is in the field of agriculture, where it is used as a plant growth regulator. CPTU has been shown to increase the yield of crops like rice, wheat, and maize. It also enhances the resistance of plants to various environmental stressors like drought, salinity, and extreme temperatures.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-2-4-9(5-3-8)12-11(14)13-10-6-7-10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGAJTVSMALKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(4-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
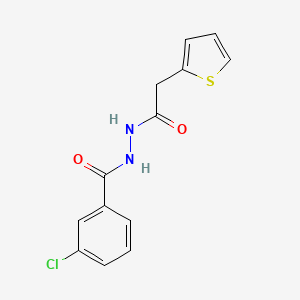
![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)
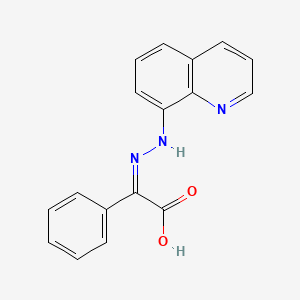
![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
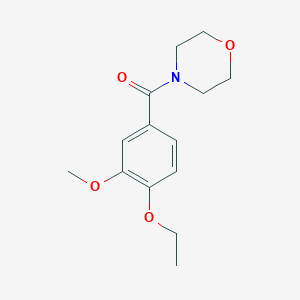
![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)
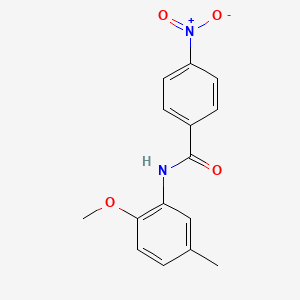
![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)
![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)
